molecular formula C14H14F2N4O3 B2484632 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034522-19-3

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2484632
CAS No.: 2034522-19-3
M. Wt: 324.288
InChI Key: VHBQJOLEURUPOR-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a synthetic organic compound known for its applications in various chemical reactions and industrial processes. This compound features a difluorophenyl group and a triazinylmethyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is unique due to its difluorophenyl group, which imparts distinct chemical properties and reactivity compared to other triazine-based compounds. This makes it particularly useful in specific synthetic applications where enhanced reactivity is required .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)5-8-3-4-9(15)6-10(8)16/h3-4,6H,5,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBQJOLEURUPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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